Cycloxydim

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

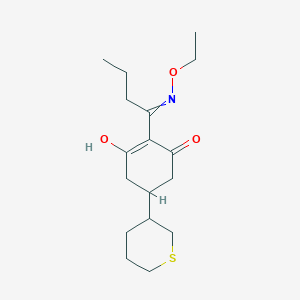

Cycloxydim is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyclohexene ring, a thianyl group, and a carbonimidoyl moiety, suggests it may have interesting chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cycloxydim likely involves multiple steps, including the formation of the cyclohexene ring, introduction of the thianyl group, and the addition of the carbonimidoyl moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Oxidation Pathways

Cycloxydim's sulfur-containing thiopyran ring undergoes sequential oxidation, forming key metabolites:

-

Sulfoxide (BH 517-TSO) : Initial oxidation product via cytochrome P450 enzymes or environmental oxidants .

-

Sulfone (BH 517-TSO₂) : Further oxidation of sulfoxide under aerobic conditions .

Table 1: Oxidation Metabolites in Plants and Animals

| Metabolite | Plant TRR* (%) | Animal TRR (%) | Matrix | Source |

|---|---|---|---|---|

| BH 517-TSO | 14–75 | 30–48 | Soybean, goat liver | |

| BH 517-TSO₂ | 5–18 | 4–7 | Maize, rat urine | |

| BH 517-5-OH-TSO | <10 | <10 | Strawberry, milk |

*TRR = Total Radioactive Residue

Beckmann Rearrangement

The oxime ether group undergoes Beckmann rearrangement under physiological conditions, forming oxazole derivatives:

-

BH 517-T2S : Primary product via intramolecular cyclization .

-

BH 517-T2SO/T2SO₂ : Oxidized forms of T2S observed in rotational crops and soil .

This reaction dominates in plants, with T2S accounting for 75–94% TRR in hydrolysis studies .

Hydroxylation and Ring Cleavage

This compound’s cyclohexenone ring undergoes:

-

Hydroxylation : At the 5-position, forming metabolites like BH 517-5-OH-TSO .

-

Ring cleavage : Produces substituted glutaric acid derivatives (e.g., BH 517-TGSO) via enzymatic or photolytic action .

Photolytic Degradation

This compound reacts with triplet-state chlorothalonil (CT) under UV light, enabling:

-

Intermolecular hydrogen transfer : From this compound’s hydroxyl group to CT, forming radical pairs .

-

Electron-proton coupled transfer : Confirmed via DFT calculations, with an energy barrier of 8.2 kcal/mol .

Key intermediates :

-

Triplet CT → energy transfer to this compound.

-

Hydrogen abstraction → this compound radical + CT-H radical .

Hydrolysis and Environmental Degradation

Under hydrolytic conditions (pH 4–9, 20–40°C):

-

Rapid degradation : DT₅₀ <9 hours in soil, forming T2S (75–94% TRR) and T2SO (1–6% TRR) .

-

pH-dependent stability : Degrades faster in alkaline environments .

Table 2: Hydrolysis Products

| Condition | Major Product (% TRR) | Minor Product (% TRR) | Source |

|---|---|---|---|

| Acidic | BH 517-T2S (75) | BH 517-T2SO (14) | |

| Neutral | BH 517-T2S (82) | BH 517-T1SO (9) | |

| Alkaline | BH 517-T2SO₂ (68) | BH 517-TGSO (12) |

Metabolic Pathways in Animals

In goats and rats, this compound metabolizes via:

-

N-de-ethoxylation : Forms BH 517-T1S, further oxidized to T1SO .

-

Conjugation : Glucuronidation of hydroxylated metabolites in liver .

Excretion occurs primarily through urine (74–86% dose) and feces (12–25% dose) .

Stability in Processed Commodities

This compound residues remain stable for ≤2 years in:

Degradation accelerates during food processing (e.g., pasteurization) .

科学的研究の応用

Agricultural Applications

Targeted Weeds

Cycloxydim is effective against a range of grassy weeds, making it particularly valuable in cereal crops such as wheat and barley, as well as in oilseed rape and other broadleaf crops. Its selectivity allows for the control of weeds without harming the crops.

| Crop Type | Target Weeds |

|---|---|

| Cereal Crops | Annual bluegrass, wild oats |

| Oilseed Rape | Barnyard grass, crabgrass |

| Vegetables | Various grassy weeds |

Resistance Management

As with many herbicides, resistance can develop in weed populations. Studies have reported varying levels of resistance to this compound among different weed species, necessitating integrated weed management strategies.

Case Study: Resistance in Avena fatua (Wild Oats)

A study conducted in Ireland found that certain populations of Avena fatua exhibited resistance levels significantly higher than the recommended application rates for this compound. The effective dose required to achieve a 50% reduction in growth (ED50) was found to be between 1.1 and 3.2 times the recommended field rate .

Environmental Impact and Safety

This compound has undergone extensive toxicological evaluations. It is generally considered safe for use when applied according to guidelines, with no significant carcinogenic or genotoxic effects observed in studies involving rats .

Toxicological Data Summary

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant irritant effects |

| Chronic Toxicity | NOAEL established at 100 ppm |

| Genotoxicity | Negative results across multiple assays |

Regulatory Status

The regulatory status of this compound varies by region, with maximum residue levels (MRLs) established to ensure food safety. The European Food Safety Authority has reviewed these levels, confirming their adequacy based on current agricultural practices .

Future Research Directions

Ongoing research aims to better understand the mechanisms behind herbicide resistance and to develop strategies for managing resistant weed populations effectively. Additionally, studies are focusing on improving the formulation of this compound to enhance its efficacy and reduce environmental impact.

作用機序

The mechanism of action of Cycloxydim would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

類似化合物との比較

Similar Compounds

Similar compounds may include other cyclohexene derivatives, thianyl-containing molecules, and carbonimidoyl compounds.

Uniqueness

The uniqueness of Cycloxydim lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to related compounds.

特性

分子式 |

C17H27NO3S |

|---|---|

分子量 |

325.5 g/mol |

IUPAC名 |

2-(N-ethoxy-C-propylcarbonimidoyl)-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3 |

InChIキー |

GGWHBJGBERXSLL-UHFFFAOYSA-N |

正規SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。